molecular formula C25H24N4O4 B138309 Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-65-4

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B138309
M. Wt: 444.5 g/mol
InChI Key: OQJREYQHKLULTR-UHFFFAOYSA-N
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Description

The compound "Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate" is a complex organic molecule that likely contains a benzoimidazole core, which is a common feature in various pharmacologically active compounds. The structure suggests the presence of multiple functional groups, including an ester, ether, and a possible hydroxycarbamimidoyl group, which could contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related benzoimidazole derivatives often involves the reaction of intermediates such as hydrazinecarboxylates with other nitrogen-containing compounds. For instance, the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol[“]. This suggests that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reaction conditions to introduce the various functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be complex, and their analysis often requires a combination of spectroscopic techniques and theoretical calculations. For example, the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was elucidated using X-ray crystallography and supported by DFT calculations[“]. Similarly, the molecular structure of the compound would likely be confirmed through X-ray diffraction and corroborated by computational methods to ensure the accuracy of the proposed structure.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone involved the use of resorcinol and 4-methoxyphenylacetic acid as basic reagents[“]. The compound , with its diverse functional groups, could potentially participate in reactions such as esterification, amidation, and etherification, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structures of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate were characterized using spectroscopic methods, and the intermolecular interactions were analyzed using Hirshfeld surfaces and 3D energy frameworks[“]. The compound would likely exhibit unique physical properties such as melting point, solubility, and stability, which could be determined experimentally. Its chemical properties, including reactivity and potential biological activity, would be influenced by the nature and position of its substituents.

Scientific research applications

DNA Interactions and Cellular Applications

The compound is related to a family of synthetic dyes known as Hoechst dyes, which are notable for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is exploited in fluorescent DNA staining for cell biology research, including chromosome and nuclear staining, and flow cytometry for DNA content analysis. Hoechst derivatives, including similar compounds, have found applications in plant cell biology, radioprotection, and as topoisomerase inhibitors, providing a foundation for rational drug design and the investigation of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, benzimidazole derivatives, which share structural motifs with the given compound, play a crucial role due to their wide range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. The versatility of benzimidazole and its derivatives in drug synthesis highlights their importance in developing new therapeutic agents with enhanced efficacy and reduced toxicity. This underlines the compound's potential utility in creating novel drugs through modifications of its structure (Vasuki et al., 2021).

Potential Therapeutic Applications

Exploring the therapeutic applications of compounds within the benzimidazole family, including the compound , reveals their utility across various diseases. For instance, temozolomide, a structurally related compound, has shown promise in treating pediatric brain tumors, showcasing the potential for derivatives to be used in oncology. The properties that allow temozolomide to cross the blood-brain barrier and its stability in gastric pH suggest that modifications of similar compounds could yield new treatments for cancer and other diseases (Barone et al., 2006).

properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJREYQHKLULTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570360
Record name Methyl 2-ethoxy-1-{[2'-(N'-hydroxycarbamimidoyl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

CAS RN

147403-65-4
Record name Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethoxy-1-{[2'-(N'-hydroxycarbamimidoyl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
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